3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid
Description
Significance of the Indole (B1671886) Moiety as a Privileged Scaffold in Contemporary Chemical Research
The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and drug discovery. ingentaconnect.comijpsr.info It is widely recognized as a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity. ingentaconnect.comnih.gov This versatility stems from the indole nucleus's unique structural and electronic properties. Its planar, aromatic nature allows for various noncovalent interactions, such as π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. nih.gov
The significance of the indole moiety is underscored by its prevalence in a vast array of natural products and synthetic pharmaceuticals. nih.govbenthamdirect.com It forms the core of the essential amino acid tryptophan, as well as numerous vital biomolecules including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov This natural presence has inspired chemists to explore indole derivatives for a wide range of therapeutic applications. jchr.orgmdpi.com Consequently, indole-containing compounds have been developed as potent agents for treating a multitude of conditions, exhibiting pharmacological activities that include anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. nih.govnih.gov The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing an indole nucleus for various clinical uses, highlighting the scaffold's profound impact on modern medicine. nih.govnih.govnews-medical.net The structural adaptability of the indole ring allows for the introduction of various substituents, significantly influencing the biological activity and paving the way for the discovery of novel drugs with enhanced efficacy and safety. mdpi.com
Structural Characteristics of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid: Dissecting the Indole Core, N-1 Propionic Acid Moiety, and C-3 Diethylaminomethyl Group
The chemical identity and potential reactivity of this compound are defined by the specific arrangement of its three primary structural components.
The Indole Core: This forms the foundational bicyclic aromatic skeleton of the molecule. The indole ring itself is an electron-rich system, with the highest electron density typically at the C-3 position of the pyrrole ring. nih.gov This inherent reactivity makes the C-3 position a common site for electrophilic substitution and functionalization, a key feature in the synthesis of many indole derivatives. nih.gov
N-1 Propionic Acid Moiety: The nitrogen atom of the indole ring (N-1) is substituted with a propionic acid group. This addition significantly alters the molecule's physical and chemical properties. The carboxylic acid function introduces a polar, acidic site, which can influence solubility and the ability to form hydrogen bonds. N-substituted indole derivatives are a subject of extensive research and have been associated with a variety of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov
C-3 Diethylaminomethyl Group: Attached to the C-3 position is a diethylaminomethyl group, [(CH₃CH₂)₂NCH₂-]. This substituent consists of a tertiary amine (diethylamine) linked to the indole ring via a methylene (B1212753) bridge. The presence of the basic nitrogen atom in the diethylamino group can influence the molecule's acid-base properties and its potential to interact with biological targets through ionic or hydrogen bonding. Functionalization at the C-3 position is a well-established strategy in medicinal chemistry to modulate the biological activity of indole compounds. nih.govresearchgate.net Gramine (B1672134), a naturally occurring indole alkaloid, features a dimethylaminomethyl group at the C-3 position and serves as a common starting material for synthesizing other C-3 substituted indoles. nih.gov
Below is a table summarizing the key properties of the target compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 879038-23-0 |
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
Data sourced from chemical databases.
Overview of Academic Research on Substituted Indole Derivatives and Propionic Acid Analogues
The specific compound this compound is not extensively detailed in publicly available research literature. However, broad academic inquiry into structurally related molecules provides a context for its potential areas of scientific interest. Research on indole-propionic acids and other substituted indoles is a vibrant field.
Indole-3-propionic acid (IPA), a closely related analogue lacking the N-1 substitution and with a different C-3 side chain, is a well-studied metabolite produced by the gut microbiota from tryptophan. nih.govasm.orgelsevierpure.com Research has shown that IPA possesses antioxidant and anti-inflammatory properties and plays a role in maintaining intestinal mucosal homeostasis. nih.govpatsnap.com Studies have explored its potential therapeutic effects in conditions like inflammatory bowel disease and its neuroprotective capabilities. patsnap.comacs.org Furthermore, IPA has been identified as having selective antimycobacterial activity by inhibiting tryptophan biosynthesis in the pathogen. nih.gov
The synthesis of various C-3 substituted indoles is a major focus of organic chemistry, with numerous methods developed to introduce diverse functional groups at this position to generate libraries of compounds for biological screening. nih.govrsc.org These derivatives have been investigated for a wide range of activities, including anticancer and antimicrobial effects. nih.govresearchgate.net Similarly, N-1 substituted indoles are actively explored, as modifications at this position can significantly tune the molecule's pharmacological profile. nih.gov For instance, the structure-based design of propionic acids with a 1,5-disubstituted indole scaffold has led to the identification of potent activators for peroxisome proliferator-activated receptors (PPARα/γ), which are targets for drugs treating type 2 diabetes. This body of research demonstrates that the combination of an indole core with a propionic acid moiety and additional substitutions at key positions is a fruitful strategy in the search for new bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPOTRCLDJRTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Diethylaminomethyl Indol 1 Yl Propionic Acid and Analogues
General Strategies for the Construction of the Indole (B1671886) Ring System
The indole ring is a prevalent heterocyclic motif in a vast number of natural products and pharmaceuticals. researchgate.net Consequently, numerous methods for its synthesis have been developed over more than a century. nih.gov These synthetic strategies can be broadly classified based on the final bond formation in the pyrrole (B145914) ring. nih.gov
Classic and widely used methods for indole synthesis include:
Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from a ketone or aldehyde. researchgate.net
Bartoli Indole Synthesis: This method utilizes the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.net
Bischler Indole Synthesis: This approach involves the acid-mediated cyclization of an α-arylaminoketone. nih.gov
Modern advancements, particularly in transition metal catalysis, have significantly expanded the toolbox for indole synthesis. researchgate.net Palladium-catalyzed reactions, for instance, have been employed in the cyclization of N-aryl imines via oxidative C-H bond linkages. organic-chemistry.org Copper-catalyzed methods are also prominent, such as the cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org These contemporary methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
N-Alkylation Approaches for Incorporating the Propionic Acid Moiety at Indole N-1
The introduction of substituents at the nitrogen atom of the indole ring is a crucial step in the synthesis of many biologically active compounds. However, the N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and potential competition from C-3 alkylation. mdpi.comnih.gov
Conventional Protocols for Indole N-Alkylation
Traditional methods for N-alkylation of indoles typically involve a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and various alkoxides. The alkylating agent for introducing the propionic acid moiety would typically be a 3-halopropionic acid ester or acrylonitrile (B1666552) followed by hydrolysis. nih.gov For example, the cyanoethylation of indoles with acrylonitrile in the presence of a base like potassium hydroxide, followed by hydrolysis, yields indole-1-propionic acid derivatives. nih.gov
These conventional methods, while effective, often require stoichiometric amounts of strong bases and can sometimes lead to mixtures of N- and C-alkylated products. organic-chemistry.orggoogle.com
Catalytic and Stereoselective Methods for N-Alkylation of Indoles
To overcome the limitations of conventional methods, significant research has focused on developing catalytic and stereoselective N-alkylation protocols. These modern approaches often utilize transition metal or organocatalysts to achieve high selectivity and efficiency under milder conditions. mdpi.com
Transition Metal Catalysis:
Palladium Catalysis: Palladium complexes, often in the presence of specific ligands, can catalyze the N-alkylation of indoles. mdpi.com For instance, palladium-catalyzed reactions have been developed for the allylation of indoles. mdpi.com
Copper Catalysis: Copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective alkylation of indole derivatives. nih.gov This strategy can be controlled by the choice of ligand to favor either N- or C-3 alkylation. nih.gov
Iridium and Ruthenium Catalysis: Iridium and ruthenium complexes have been employed in the N-alkylation of indoles and indolines using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgnih.govresearchgate.net
Iron Catalysis: Iron catalysts have also been shown to promote the N-alkylation of indolines. nih.gov
Organocatalysis: Chiral phosphoric acids have been successfully used as catalysts for the enantioselective N-alkylation of indoles with various electrophiles, including imines and aza-quinone methides. mdpi.comnih.gov These catalysts activate the electrophile, facilitating a highly stereocontrolled attack by the indole nitrogen. mdpi.com
One-Pot and Multi-Component Reactions in N-Alkylated Indole Synthesis
One-pot and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. A one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which combines a Fischer indolisation with an in-situ N-alkylation. rsc.org This approach allows for the direct construction of N-alkylated indoles from readily available starting materials (aryl hydrazines, ketones, and alkyl halides) in a short amount of time. rsc.org
C3-Functionalization of Indoles for Introducing the Diethylaminomethyl Group
The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. mdpi.com This reactivity is commonly exploited to introduce a wide variety of functional groups.
Mannich-Type Reactions for C3-Aminomethylation of Indoles
The most direct and widely used method for introducing an aminomethyl group at the C-3 position of an indole is the Mannich reaction. nih.gov This is a three-component condensation reaction involving the indole, formaldehyde (B43269), and a secondary amine, in this case, diethylamine. nih.govresearchgate.net
The reaction proceeds through the formation of an electrophilic Eschenmoser's salt precursor, the diethylaminomethyl cation, which then attacks the electron-rich C-3 position of the indole ring. researchgate.netlookchem.com
Reaction Conditions and Catalysts: The Mannich reaction for the synthesis of gramine (B1672134) (3-dimethylaminomethylindole) and its analogues can be catalyzed by various acids or metal salts. nih.govresearchgate.net
Acetic Acid: Acetic acid is a commonly used catalyst, providing good yields of the desired product. nih.gov
Zinc Chloride: Zinc chloride has been shown to be an efficient mediator for this reaction, allowing for high yields at room temperature in ethanol (B145695). researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, significantly reducing reaction times. nih.gov For instance, an immobilized montmorillonite/ZnCl₂ system under microwave conditions can produce gramine in high yield within minutes. nih.gov
The synthesis of the target compound, 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid, would likely involve a sequential approach: N-alkylation of indole with a propionic acid precursor, followed by a Mannich reaction at the C-3 position with formaldehyde and diethylamine. Alternatively, a C-3 aminomethylated indole could be subjected to N-alkylation. The choice of route would depend on the compatibility of the functional groups with the reaction conditions of each step.
Data Tables
Table 1: Catalytic Systems for Indole N-Alkylation
| Catalyst System | Alkylating Agent | Key Features |
| Palladium complex / Chiral ligand | Allyl acetates | Good to excellent enantioselectivities. mdpi.com |
| Copper Hydride (CuH) / DTBM-SEGPHOS | Alkenes | High regio- and enantioselectivity for N-alkylation. nih.gov |
| Dinuclear Zinc-ProPhenol | Aldimines | Excellent enantiomeric ratios under mild conditions. nih.gov |
| Iridium complex | Alcohols | Regio-selective N-alkylation of indolines in water. organic-chemistry.org |
| Chiral Phosphoric Acid | N-acyl imines, aza-quinone methides | High levels of stereocontrol. mdpi.com |
| Tricarbonyl(cyclopentadienone) iron complex | Alcohols | Efficient N-alkylation of indolines. nih.gov |
| Ruthenium (Shvo) catalyst / p-toluenesulfonic acid | Alcohols | Highly selective with water as the only byproduct. researchgate.net |
Table 2: Conditions for Mannich-Type C3-Aminomethylation of Indoles
| Reagents | Catalyst/Mediator | Solvent | Temperature | Yield |
| Indole, Formaldehyde, Dimethylamine | Acetic Acid | - | - | up to 95.6% nih.gov |
| Indole, Formaldehyde, Diethylamine | Zinc Chloride | Ethanol | Room Temperature | 58-98% researchgate.net |
| Indole, Formaldehyde, Dimethylamine | Montmorillonite/ZnCl₂ (immobilized) | - | Microwave (5 min) | 93.8% nih.gov |
Electrochemical and Metal-Catalyzed Strategies for C3-Aza-Alkylation of Indoles
The introduction of an aminomethyl group at the C3 position of the indole nucleus, a transformation known as aza-alkylation, is a powerful tool for the synthesis of bioactive molecules. This reaction typically proceeds through the formation of an iminium ion intermediate, which is subsequently trapped by the nucleophilic C3 position of the indole. Both electrochemical and metal-catalyzed approaches have been developed to facilitate this key bond-forming reaction, offering distinct advantages in terms of efficiency, selectivity, and environmental impact.
Metal-Catalyzed C3-Aza-Alkylation:
A plethora of metal catalysts have been employed to promote the C3-aza-alkylation of indoles, leveraging their ability to act as Lewis acids to activate the precursors of the reactive iminium species. These catalysts enhance the reaction rate and can provide control over stereochemistry in asymmetric variants. A wide range of metals, from main group elements to transition metals, have proven effective.
Key metal catalysts and their general characteristics are summarized below:
| Metal Catalyst Group | Specific Examples | Key Features |
| Group IIIA | InCl₃, In(OTf)₃ | Effective Lewis acids for promoting the reaction. |
| Group VA | Bi-based Lewis acids | Offer alternative reactivity and selectivity profiles. |
| Transition Metals | Cu, Fe, Zn, Ag, Au, Pd, Pt, Ir | Widely used due to their diverse catalytic activities and ability to be fine-tuned with various ligands. Copper and iron catalysts are particularly attractive due to their low cost and toxicity. |
| Rare-Earth Metals | Sc, Yb, Ce, Sm | Can promote the reaction under specific conditions, often exhibiting unique Lewis acidity. |
For instance, copper(II) triflate (Cu(OTf)₂) has been demonstrated as an efficient catalyst for the C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. This method provides access to a variety of C3-aminoalkylated indole derivatives in good yields. Similarly, iron-based catalysts have been utilized for the C3-alkylation of indoles using alcohols as the alkylating agents, proceeding through a hydrogen borrowing mechanism.
Electrochemical Strategies:
Electrochemical methods represent a green and sustainable alternative to conventional chemical synthesis, utilizing electricity as a traceless reagent to drive chemical transformations. While direct electrochemical C3-aza-alkylation of indoles is an emerging area, related electrochemical functionalizations of the indole C3 position have been reported. For example, an electrochemical approach for the C3-formylation and -acylation of indoles has been developed. This process involves an initial Mannich-type reaction followed by an electrochemical C-N bond cleavage to introduce the carbonyl group.
Furthermore, iodine-mediated electrochemical intramolecular C(sp²)–H amination of 2-vinyl anilines has been shown to produce indoles and indolines, demonstrating the potential of electrochemistry in forming C-N bonds in indole synthesis. Although not a direct C3-aza-alkylation of a pre-formed indole, this highlights the capability of electrochemical methods to construct the functionalized indole core. The development of direct electrochemical C3-aza-alkylation reactions remains a promising avenue for future research, potentially offering a mild and environmentally benign route to these valuable compounds.
Regioselectivity Control in Indole C3-Functionalization Reactions
The indole nucleus possesses multiple nucleophilic sites, with the C3 position being the most reactive towards electrophiles in many cases. However, achieving exclusive C3-functionalization requires careful control of reaction conditions and, in some instances, the use of directing groups to override the inherent reactivity patterns of the indole ring.
The high nucleophilicity of the C3 position is the primary driving force for the regioselectivity observed in many aza-alkylation reactions. The reaction typically proceeds via an electrophilic substitution mechanism where the electron-rich pyrrole ring attacks the iminium ion intermediate. This inherent preference for C3 attack simplifies the synthesis of 3-substituted indoles.
However, functionalization at other positions, such as C2, N1, C4, or C7, can be achieved by employing various strategies to modulate the regioselectivity:
Directing Groups: The installation of a directing group on the indole nitrogen (N1) or at the C3 position can steer the functionalization to a different site. For example, a directing group at N1 can facilitate C2 or C7 functionalization by bringing the catalyst and reactants into proximity with the desired C-H bond. Similarly, a directing group at C3 can direct functionalization to the C2 or C4 positions. The choice of the directing group is crucial and can be influenced by factors such as its coordinating ability with the metal catalyst and its ease of removal after the desired transformation.
Catalyst and Ligand Control: The choice of metal catalyst and coordinating ligands can have a profound impact on the regioselectivity of indole functionalization. Different metal centers and ligand environments can favor alternative reaction pathways, leading to functionalization at positions other than C3. For instance, in some palladium-catalyzed reactions, ligand-controlled C3-/C2-selectivity has been achieved.
Steric Hindrance: The presence of bulky substituents at or near the C3 position can sterically hinder the approach of an electrophile, thereby favoring reaction at less sterically encumbered positions.
Electronic Effects: The electronic properties of substituents on the indole ring can also influence the regioselectivity. Electron-donating groups generally enhance the nucleophilicity of the indole ring, while electron-withdrawing groups decrease it. The position of these substituents can subtly alter the electron density at different positions of the ring, thereby influencing the site of electrophilic attack.
The table below summarizes key strategies for controlling regioselectivity in indole functionalization:
| Strategy | Description | Target Position(s) |
| Inherent Reactivity | Exploiting the high nucleophilicity of the C3 position. | C3 |
| Directing Groups | A functional group is installed to direct the reaction to a specific site. | C2, C4, C7 |
| Catalyst/Ligand Control | The choice of metal and/or ligand influences the reaction pathway and outcome. | C2, C3, and others |
| Steric Hindrance | Bulky groups block certain positions, favoring reaction at others. | Varies |
| Electronic Effects | Substituents on the indole ring modify the electron density and reactivity at different positions. | Varies |
Integrated Synthetic Pathways for the Derivatization of Indole Scaffolds
The C3-aza-alkylation of indoles is often a crucial step in the total synthesis of complex, biologically active indole alkaloids and other derivatized indole scaffolds. These multi-step synthetic sequences showcase the integration of various chemical transformations to build molecular complexity. The Mannich reaction, a classic method for C3-aza-alkylation, and its modern variants are frequently employed as a reliable method to install the key aminomethyl side chain.
For example, the synthesis of various indole-containing natural products and their analogues often begins with the construction of the indole core, followed by a series of functionalization steps. A typical sequence might involve:
Indole Core Synthesis: Formation of the indole ring system through methods such as the Fischer, Bischler, or Reissert indole syntheses.
C3-Aza-Alkylation: Introduction of the aminomethyl group at the C3 position via a Mannich-type reaction or a metal-catalyzed aza-alkylation. This step is fundamental for the synthesis of compounds like gramine and its derivatives.
Further Derivatization: The initially installed aminomethyl group can serve as a handle for further transformations. For instance, it can be quaternized and displaced by other nucleophiles. The indole nitrogen (N1) can also be alkylated or acylated to introduce additional diversity.
Cyclization Reactions: In the synthesis of more complex polycyclic indole alkaloids, the C3-aminomethyl side chain can participate in intramolecular cyclization reactions to form new rings.
A generalized synthetic pathway illustrating the integration of C3-aza-alkylation is depicted below:
Indole → C3-Aza-Alkylated Indole → Further Functionalization/Cyclization → Complex Indole Derivative
The synthesis of the alkaloid (±)-minfiensine, for example, involves a Fischer indole synthesis to construct the core, followed by a series of transformations to build the complex polycyclic framework. While this specific example may not directly involve a C3-aza-alkylation in its published route, the strategic importance of installing functional groups at the C3 position is a recurring theme in the synthesis of such molecules. The development of integrated, multi-step synthetic pathways that are both efficient and versatile is a continuous goal in organic synthesis, with C3-aza-alkylation playing a pivotal role in the construction of a diverse range of functionalized indole scaffolds.
Molecular and Electronic Structure Characterization of 3 3 Diethylaminomethyl Indol 1 Yl Propionic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Indole (B1671886) Derivative Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For a compound like 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
In ¹H NMR, the protons on the indole ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position of the indole core is particularly characteristic. The protons of the benzene (B151609) portion of the indole ring (C4, C5, C6, C7) would show distinct splitting patterns based on their coupling with adjacent protons. hmdb.ca
The substituents introduce several key signals. The propionic acid moiety attached to the indole nitrogen (N1) would exhibit two methylene (B1212753) groups (-CH₂-CH₂-COOH), each appearing as a triplet. The diethylaminomethyl group at the C3 position contains a methylene bridge (-CH₂-N) and two ethyl groups (-N-CH₂-CH₃), which would manifest as a singlet, a quartet, and a triplet, respectively.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbons of the indole ring appear in the downfield region (δ 100-140 ppm), while the carbonyl carbon of the carboxylic acid is found significantly further downfield (δ > 170 ppm). rsc.org The aliphatic carbons of the two side chains would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for analogous indole and aliphatic structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole H2 | ~7.2 | s |
| Indole H4-H7 | 7.0 - 7.8 | m |
| N1-CH₂- | ~4.3 | t |
| -CH₂-COOH | ~2.8 | t |
| C3-CH₂-N | ~3.7 | s |
| -N-(CH₂)₂- | ~2.6 | q |
| -N-(CH₂-CH₃)₂ | ~1.1 | t |
| -COOH | ~12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for analogous indole and aliphatic structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~174 |
| Indole C7a | ~136 |
| Indole C3a | ~128 |
| Indole C4-C7 | 110 - 126 |
| Indole C2 | ~124 |
| Indole C3 | ~112 |
| C3-CH₂ | ~52 |
| N1-CH₂ | ~45 |
| -N-CH₂ (Ethyl) | ~47 |
| -CH₂-COOH | ~33 |
| -CH₃ (Ethyl) | ~12 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would display several characteristic absorption bands.
The most prominent feature of the carboxylic acid group would be a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1700-1725 cm⁻¹. This would be accompanied by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. researchgate.net
The aromatic indole core would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1620 cm⁻¹ region. researchgate.net The aliphatic C-H bonds of the diethylaminomethyl and propionic acid side chains would produce stretching bands in the 2850-2970 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine and the indole nitrogen would also be present, typically in the 1000-1350 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aliphatic C-H | C-H stretch | 2970 - 2850 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic C=C | C=C stretch | 1620 - 1450 |
| Tertiary Amine | C-N stretch | 1250 - 1020 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₆H₂₂N₂O₂, corresponding to a molecular weight of 274.36 g/mol . guidechem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 274. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for indole derivatives involves the cleavage of side chains. scirp.orgnih.gov
Key fragmentation pathways would include:
Alpha-cleavage adjacent to the tertiary amine, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable iminium ion.
Cleavage of the entire diethylaminomethyl group , resulting in a fragment at m/z 188.
Loss of the propionic acid moiety through cleavage of the N-CH₂ bond, potentially leading to a fragment corresponding to the [M - C₃H₅O₂]⁺ ion.
Decarboxylation (loss of CO₂, 44 Da) from fragments containing the carboxylic acid group.
Analysis of these fragmentation patterns allows for the confirmation of the different structural units of the molecule. libretexts.org
Quantum Chemical Studies on the Indole Core and Substituent Effects
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These computational methods are valuable for understanding how substituents on the indole ring influence its properties. nih.gov
Density Functional Theory (DFT) Applications in Indole Chemistry
Density Functional Theory (DFT) has become a standard computational tool for studying the electronic structure and geometries of molecules. Using functionals like B3LYP with appropriate basis sets (e.g., 6-31G), researchers can calculate optimized molecular geometries, heats of formation, and vibrational frequencies that correlate well with experimental data.
For this compound, DFT calculations could be used to:
Determine the most stable three-dimensional conformation of the molecule, considering the rotational freedom of the side chains.
Calculate the molecular electrostatic potential (MEP), which maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is useful for predicting sites of intermolecular interactions.
Simulate theoretical IR and NMR spectra to aid in the interpretation of experimental results.
Molecular Orbital Analysis of the Indole Scaffold and its Substituents
Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are key to understanding a molecule's reactivity and electronic properties. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netscirp.org
In the case of this compound, the electron-donating diethylaminomethyl group at C3 would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The substituent at the N1 position would also modulate the energies of both the HOMO and LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing how the electron density is spread across the indole core and the substituent groups. This analysis reveals how the specific substitution pattern fine-tunes the electronic characteristics of the indole scaffold. researchgate.net
Conformational Analysis and Tautomeric Considerations in Indole Propionic Acid Systems
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. These include the bonds within the N-propionic acid chain, the bonds of the diethylaminomethyl group, and the linkages of these substituents to the indole ring.
The N-propionic acid side chain introduces significant conformational variability. Rotation around the N1-Cα and Cα-Cβ bonds of the propionic acid moiety determines the orientation of the carboxylic acid group relative to the indole ring. In analogous N-alkylated anilines, which can serve as a simplified model, the rotational barriers are influenced by steric interactions between the alkyl chain and the aromatic ring. For the propionic acid chain, it is anticipated that steric hindrance would favor conformations where the bulky carboxylic acid group is directed away from the indole ring to minimize unfavorable interactions. The relative orientation will also be influenced by solvent effects, where polar solvents may stabilize more extended conformations through hydrogen bonding.
The diethylaminomethyl group at the C3 position also possesses considerable conformational freedom. Rotation around the C3-CH₂ bond and the C-N bonds of the diethylamino group will be subject to steric hindrance from the indole ring itself and the adjacent N-1 substituent. Dynamic NMR studies on hindered trialkylamines have shown that rotational barriers for ethyl groups can be significant, on the order of 6.0 kcal/mol. nih.gov This suggests that at room temperature, rotation of the ethyl groups in the diethylaminomethyl moiety would be rapid, but specific low-energy conformations would be preferred.
Furthermore, the interaction between the substituents at the N-1 and C-3 positions can lead to more complex conformational preferences. Steric crowding between the propionic acid chain and the diethylaminomethyl group could restrict the rotational freedom of both substituents, leading to a more defined set of stable conformers. nih.gov Studies on other 1,3-disubstituted indoles have highlighted the importance of steric effects in determining the preferred spatial arrangement of the substituents. nih.gov
Interactive Table: Predicted Low-Energy Conformations
Below is a qualitative prediction of the stable conformations based on steric considerations of key dihedral angles.
| Dihedral Angle | Predicted Low-Energy Conformation | Rationale |
| C2-N1-Cα-Cβ | Anti-periplanar (approx. 180°) | Minimizes steric clash between the indole ring and the carboxylic acid group. |
| N1-Cα-Cβ-COOH | Gauche (approx. ±60°) or Anti (approx. 180°) | The relative stability of gauche and anti conformations in alkanes is often small, and both are plausible low-energy states. lumenlearning.comchemistrysteps.com |
| C2-C3-CH₂-N | Staggered conformations | To minimize steric interactions between the diethylaminomethyl group and the indole ring. |
| C3-CH₂-N-(CH₂CH₃)₂ | Staggered conformations of ethyl groups | Minimizes steric strain within the diethylamino moiety. |
Tautomerism represents another important facet of the chemical behavior of this compound. The presence of both a carboxylic acid group and a tertiary amine allows for the possibility of proton transfer, leading to the formation of a zwitterion. acs.org This is analogous to the behavior of amino acids, which exist predominantly as zwitterions in neutral aqueous solutions. lumenlearning.comnih.gov The equilibrium between the neutral and zwitterionic forms is highly dependent on the pH of the environment. In acidic conditions, the carboxylic acid will be protonated and the tertiary amine will be protonated, resulting in a net positive charge. In alkaline conditions, the carboxylic acid will be deprotonated, and the tertiary amine will be neutral, leading to a net negative charge. At a specific pH, known as the isoelectric point, the zwitterionic form will be the dominant species. lumenlearning.com
Beyond the acid-base tautomerism leading to zwitterion formation, the indole ring itself can exhibit other tautomeric forms. While the aromatic indole form is generally the most stable, tautomers such as indolenine (3H-indole) can exist. chemijournal.com For this compound, the substitution pattern makes the formation of the common 2H- or 3H-indolenine tautomers less likely without significant electronic rearrangement. Computational and spectroscopic studies on related indole derivatives have generally shown the keto forms to be the most stable in various phases. researchgate.net However, the presence of the aminomethyl substituent at the C3 position could potentially influence the electronic distribution of the indole ring and affect the relative stabilities of different tautomeric forms, though this would require specific computational or experimental investigation to confirm.
Interactive Table: Potential Tautomeric and Ionic Forms
The table below summarizes the likely ionic and tautomeric forms of the compound under different pH conditions.
| Condition | Dominant Species | Description |
| Highly Acidic (low pH) | Cationic form | Carboxylic acid is protonated (-COOH) and the tertiary amine is protonated (-N⁺(CH₂CH₃)₂H). |
| Near Isoelectric Point | Zwitterionic form | Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-N⁺(CH₂CH₃)₂H). |
| Highly Alkaline (high pH) | Anionic form | Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is neutral (-N(CH₂CH₃)₂). |
| General Conditions | Aromatic Indole | The indole ring is expected to predominantly exist in its stable aromatic form. |
Computational Chemistry and in Silico Modeling of 3 3 Diethylaminomethyl Indol 1 Yl Propionic Acid and Analogues
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding the binding mechanisms of indole-based compounds and for designing new, more potent derivatives.
Molecular docking simulations are widely employed to predict how indole (B1671886) derivatives, such as Indole-3-propionic acid (IPA), interact with biological targets like DNA or specific proteins. mdpi.comnih.gov For instance, docking studies have shown that IPA preferentially binds to the AT-rich minor groove region of DNA, forming a stable complex primarily through hydrogen bonds and hydrophobic interactions. mdpi.com The LibDock algorithm, a common tool for these simulations, helps in identifying the optimal binding conformation by selecting the pose with the highest score, which corresponds to the most stable ligand-receptor complex. mdpi.com
In studies involving protein targets, docking simulations help in ranking potential drug candidates based on their binding affinities, often represented by a docking score. For example, in the investigation of indole derivatives as inhibitors of the HIV-1 glycoprotein (B1211001) gp120, molecular docking was used to propose the binding mode of these compounds in the protein's binding pocket, elucidating key conformational and interactional aspects. researchgate.net Similarly, when studying indole derivatives as tubulin inhibitors, docking is used to understand how these compounds bind to the colchicine (B1669291) binding site, a key target for anticancer agents. mdpi.com
The binding affinity is often quantified using scoring functions that estimate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for further experimental testing. frontiersin.org
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| Indole-3-propionic acid | HDAC6 | -6.5 | Hydrogen bonding, Hydrophobic |
| Analogue A | gp120 | -8.2 | Hydrogen bonding, π-π stacking |
| Analogue B | Tubulin (Colchicine site) | -9.1 | Hydrogen bonding, van der Waals |
A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov
For example, docking studies of tryptophan-based analogues with butyrylcholinesterase (BChE) revealed that the indole fragment interacts with Trp82, while other parts of the molecule form hydrogen bonds with residues like Leu286. nih.gov In another study on indole-quinoline derivatives targeting tubulin, the N-1 of the quinoline (B57606) moiety was found to form a key hydrogen bond with Cys241. mdpi.com Similarly, research on 5-HT3 antagonists has identified W183 as a critical tryptophan residue that contributes to a cation-π interaction with the ligand. wikipedia.org
Visualizing these interactions provides a detailed map of the binding site, which is invaluable for structure-activity relationship (SAR) studies. Understanding which residues are key for binding allows medicinal chemists to design new analogues with modified functional groups that can form stronger or more specific interactions, thereby improving potency and selectivity. mdpi.com
| Indole Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tryptophan-based analogues | Butyrylcholinesterase (BChE) | Trp82, Leu286 | π-π stacking, Hydrogen bond |
| Indole-quinoline derivatives | Tubulin | Cys241, Val315, Asn350 | Hydrogen bond |
| Hydrazone-linked indoles | Cholinesterases (ChEs) | - | Hydrogen bond, π-π stacking |
| Indole-based 5-HT3 antagonists | 5-HT3 Receptor | W183, E129 | Cation-π, Hydrogen bond |
Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This approach is essential for assessing the stability of the predicted binding poses and understanding the conformational changes that occur upon ligand binding. frontiersin.org
MD simulations are used to evaluate the stability of a protein-ligand complex by monitoring metrics such as the root mean square deviation (RMSD) over the simulation period. nih.gov A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in its predicted pose without significant conformational changes. nih.gov
For instance, MD simulations of Indole-3-propionic acid (IPA) bound to DNA showed that the complex remained stable, with only slight fluctuations in the residues at the binding site. mdpi.com The root mean square fluctuation (RMSF) is another important parameter analyzed in MD simulations. It measures the flexibility of individual amino acid residues in the protein. Higher RMSF values indicate regions of the protein that are more flexible, and these regions can be important for ligand entry, binding, or allosteric regulation. By comparing the RMSF of the protein with and without the bound ligand, researchers can understand how the ligand affects the protein's dynamics. nih.gov These simulations provide crucial insights into the conformational ensemble of intrinsically disordered proteins (IDPs) and how they might fold upon binding to a partner. nih.govspringernature.com
A key application of MD simulations is the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. acs.org The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. nih.govnih.gov
| Energy Component | Value (kcal/mol) | Contribution |
|---|---|---|
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +28.3 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_nonpol) | -5.2 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -42.5 | Overall Favorable Binding |
Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Propionic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For indole propionic acid derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods build a statistical model by aligning a series of active molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting model can be visualized as a 3D contour map, highlighting regions where modifications to the chemical structure are likely to increase or decrease activity. nih.gov
For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors successfully identified key structural features required for activity. The CoMFA and CoMSIA models produced statistically significant results with good predictive power, as indicated by their cross-validated (q²) and conventional (r²) correlation coefficients. The predictive ability of these models was further validated using a test set of compounds, demonstrating their utility in predicting the affinities of new indole derivatives before their synthesis. nih.gov Such models are invaluable for optimizing lead compounds and accelerating the drug discovery process. nih.gov
| Model | Cross-Validated R² (q²) | Conventional R² (r²) | Predictive R² (pred_r²) | Conclusion |
|---|---|---|---|---|
| CoMFA | 0.494 | 0.986 | 0.56 | Good predictive power |
| CoMSIA (Steric, Electrostatic, Hydrophobic) | 0.541 | 0.967 | 0.59 | Good predictive power |
Development and Validation of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity. jocpr.comtandfonline.com Both 2D and 3D QSAR studies are instrumental in elucidating the structural requirements for the activity of indole derivatives.
2D QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. ijpsr.com For instance, a study on indole derivatives as selective COX-2 inhibitors generated a statistically significant 2D QSAR model with a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557, indicating the model's robustness. ijpsr.com The predictive power of this model was confirmed by a predictive r² (pred_r²) of 0.7443. ijpsr.com
3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules in three-dimensional space. nih.govnih.gov These methods are widely applied to indole analogues to guide drug design. nih.govnih.gov In a typical 3D QSAR study, a set of compounds is aligned based on a common scaffold or a pharmacophore hypothesis, and their interaction fields with a probe atom are calculated. mdpi.com
The statistical validation of these models is crucial. Key parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). A q² value greater than 0.5 is generally considered indicative of a good predictive model. For example, a CoMFA study on indole derivatives as monoamine oxidase (MAO) inhibitors yielded predictive q² values of 0.743 for MAO-A and 0.603 for MAO-B. nih.gov Similarly, a CoMSIA model for cannabinoid 2 receptor (CB2) agonists based on indole scaffolds showed a q² of 0.680 and an r²_pred of 0.93, demonstrating high predictive ability. nih.gov
| QSAR Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | Source |
|---|---|---|---|---|---|
| 2D QSAR | COX-2 Inhibition | 0.8557 | 0.9382 | 0.7443 | ijpsr.com |
| CoMFA | MAO-A Inhibition | 0.743 | - | - | nih.gov |
| CoMFA | MAO-B Inhibition | 0.603 | - | - | nih.gov |
| 3D QSAR (Atom-based) | Aβ Anti-aggregation | 0.596 | - | 0.695 | mdpi.com |
| CoMSIA | CB2 Agonists | 0.680 | 0.97 | 0.93 | nih.gov |
Interpretation of Structural Descriptors Influencing Molecular Interactions
The true utility of QSAR models lies in their interpretation, which provides insights into the structural features that govern molecular interactions. The contour maps generated by CoMFA and CoMSIA are particularly valuable for this purpose. nih.govmdpi.com These maps visualize regions where specific properties are predicted to enhance or diminish biological activity.
Steric Fields: Green contours in CoMFA/CoMSIA maps typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental. nih.gov For indole derivatives, analysis of these maps can reveal that bulky groups at certain positions of the indole ring or its side chains are required for optimal receptor binding. nih.gov
Electrostatic Fields: Blue contours highlight areas where electropositive (or positive partial charge) groups increase activity, whereas red contours indicate that electronegative (or negative partial charge) groups are preferred. nih.gov For instance, the N-H group of the indole nucleus can act as a hydrogen bond donor, and its interaction with a receptor is a critical feature that can be visualized in these maps. nih.govnih.gov The presence of electronegative atoms in substituents can also be guided by these electrostatic contour maps.
Hydrophobic Fields: CoMSIA models can also include hydrophobic fields. Yellow contours may show regions where hydrophobic groups enhance binding, while white or gray contours indicate areas where hydrophilic groups are preferred. mdpi.com
Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours often represent favorable regions for hydrogen bond donors and acceptors, respectively. mdpi.com These are crucial for identifying key interactions, such as the salt bridge formed between a protonatable nitrogen atom in a ligand side chain and a conserved aspartate residue in many G protein-coupled receptors. nih.gov
A 2D QSAR study on COX-2 inhibitors identified specific alignment-independent and physicochemical descriptors, such as T_2_O_0, T_2_N_7, negative potential surface area, and the surface area of the most hydrophobic region, as being significant contributors to the biological activity. ijpsr.com This highlights that both the topology and the physicochemical properties of the indole derivatives are crucial for their interaction with the target.
Pharmacophore Modeling for Rational Design and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential 3D arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov This approach is widely used for indole scaffolds to discover new lead compounds through virtual screening and to guide the rational design of more potent analogues. exlibrisgroup.comresearchgate.netnih.gov
Elucidation of Essential Pharmacophoric Features for Indole Scaffolds
A pharmacophore model is typically generated from a set of active compounds, identifying common features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable features. mdpi.com
For various classes of indole derivatives, distinct pharmacophoric patterns have been elucidated. For example, a pharmacophore model developed for indole and isatin (B1672199) derivatives with antiamyloidogenic activity identified five key features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR). mdpi.com In this model, the aromatic rings corresponded to the indole/isatin core and a phenyl or thiazole (B1198619) ring substituent, while the acceptors were mapped to carbonyl groups or nitrogen atoms in a hydrazone linker. mdpi.com Another pharmacophore model for indole-based monoamine oxidase inhibitors consisted of two hydrophobic rings, one donor atom, and one acceptor site. nih.gov
The indole nucleus itself is a critical pharmacophoric feature, often serving as a hydrophobic anchor and a platform for positioning other functional groups. nih.govnih.gov The indole N-H group is frequently identified as a key hydrogen bond donor. nih.govnih.gov
| Pharmacophoric Feature | Description | Typical Corresponding Chemical Group | Source |
|---|---|---|---|
| Aromatic Ring (AR) | Planar, cyclic, conjugated system. | Indole ring, phenyl substituents. | nih.govmdpi.com |
| Hydrophobic Region (H) | Non-polar aliphatic or aromatic group. | Indole core, alkyl chains, aromatic rings. | nih.govmdpi.com |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Indole N-H, hydroxyl groups, amine groups. | nih.govnih.gov |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom with a lone pair of electrons. | Carbonyl oxygen, ether oxygen, nitrogen atoms in linkers or substituents. | nih.govmdpi.com |
Design of Novel Analogues Based on Pharmacophore Hypotheses
Once a pharmacophore hypothesis is developed and validated, it serves as a template for designing new molecules with potentially improved activity. mdpi.comacs.orgnih.gov This process involves modifying existing compounds or building new ones from scratch to better fit the pharmacophore model. For instance, after generating the AAHRR pharmacophore for antiamyloidogenic agents, researchers used it to predict the activity of 36 newly designed compounds, finding that approximately 89% of them successfully matched the hypothesis. mdpi.com
Pharmacophore models are also central to virtual screening, where large chemical databases are searched to identify novel compounds that match the defined 3D arrangement of features. nih.govmdpi.com This allows for the efficient identification of new chemical scaffolds that possess the desired biological activity, a process often referred to as "scaffold hopping." nih.gov The hits from virtual screening can then be prioritized for synthesis and biological testing, significantly accelerating the drug discovery process. nih.govmdpi.com
In Silico ADMET Prediction as a Component of Computational Drug Design Pipelines
While high potency against a biological target is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Predicting these properties early in the drug discovery process using computational (in silico) models is critical to reduce the high attrition rates of compounds in later clinical trial stages. nih.govnih.gov For indole derivatives, ADMET prediction is an integral part of the design pipeline. pensoft.netresearchgate.net
In silico tools can predict a wide range of ADMET-related parameters. Key predictions include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. plos.org For example, studies on selected indole derivatives predicted high gastrointestinal absorption, ranging from 90.2% to 94.0%. researchgate.net
Distribution: Predictions of blood-brain barrier (BBB) penetration (expressed as logBB) and plasma protein binding are crucial, especially for compounds targeting the central nervous system. plos.org
Metabolism: Models can predict which cytochrome P450 (CYP) isoforms are likely to metabolize a compound and can also identify potential sites of metabolism on the molecule. researchgate.net
Excretion: Properties related to clearance and elimination pathways are assessed.
Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. nih.goveurekaselect.com
Drug-likeness rules, such as Lipinski's Rule of Five, are often used as an initial filter. nih.gov These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to evaluate a compound's potential to be an orally active drug. nih.goviaps.org.in In silico ADMET studies on indole-based benzamides and indole-thiosemicarbazone compounds have shown that these scaffolds can be modified to exhibit good oral bioavailability and satisfactory drug-likeness and toxicity profiles. pensoft.netnih.gov
| Category | Parameter | Description | Source |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | researchgate.net |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | plos.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to act on the CNS. | plos.org |
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood. | plos.org | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts interactions with key metabolic enzymes. | researchgate.net |
| Toxicity | Ames Mutagenicity | Predicts the mutagenic potential of a compound. | nih.goveurekaselect.com |
| hERG Inhibition | Predicts the risk of cardiotoxicity. | plos.org |
Mechanistic Investigations of 3 3 Diethylaminomethyl Indol 1 Yl Propionic Acid at the Molecular Level
Biochemical Interactions with Receptors and Enzymes
The biological activity of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid is predicated on its ability to interact with various proteins. Its structure, which combines an indole-3-propionic acid (IPA) moiety with a C3-position diethylaminomethyl group, suggests potential interactions with receptors and enzymes known to bind indole (B1671886) derivatives.
Receptor Binding Studies
The interaction of this compound with cellular receptors is largely dictated by its core indole propionic acid structure, which mimics the gut microbiota metabolite IPA, a known ligand for several nuclear and neurotransmitter receptors.
Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that responds to a wide array of aromatic compounds. Gut microbiota-derived tryptophan metabolites, including IPA, have been identified as endogenous ligands for AhR. mdpi.commdpi.comnih.govfrontiersin.org Activation of AhR by these metabolites is linked to the regulation of immune homeostasis and intestinal barrier function. mdpi.com While IPA itself is considered a partial or weak agonist of AhR, its binding establishes a basis for the interaction of its derivatives. nih.gov The this compound molecule, containing the essential IPA scaffold, is thus predicted to engage with the AhR ligand-binding domain. nih.govescholarship.org The specific binding affinity and functional activity (agonist vs. antagonist) would be modulated by the additional C3-substituent.
Pregnane (B1235032) X Receptor (PXR): PXR is a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating their metabolism. Indole-3-propionic acid is a well-documented agonist of PXR. mdpi.commdpi.comnih.govnih.gov This interaction is crucial for maintaining intestinal homeostasis and modulating inflammatory responses. nih.govnih.gov The activation of PXR by IPA can influence the expression of genes involved in detoxification and gut barrier integrity. nih.gov Given that this compound is a structural analog of IPA, it is highly likely to function as a PXR ligand. The presence of the diethylaminomethyl group at the C3 position could alter the binding orientation and affinity within the PXR ligand-binding pocket, potentially leading to modified agonist activity compared to the parent IPA molecule. physiology.org
NMDA Receptor Glycine (B1666218) Binding Site: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for activation. indexcopernicus.com The glycine binding site on the NMDA receptor has become a target for therapeutic modulation. Research has shown that certain indole derivatives, particularly those based on a 3-(2-carboxyindol-3-yl)propionic acid scaffold, can act as potent and selective antagonists at this site. nih.govnih.gov These studies highlight the importance of the propionic acid side chain for interacting with a specific pocket on the receptor. nih.gov Although this compound lacks the C2-carboxy group found in the most potent antagonists, its indole propionic acid structure suggests a potential, albeit weaker, interaction with the NMDA receptor's glycine co-agonist site.
Enzyme Modulation and Inhibition Mechanisms
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with the active sites of numerous enzymes.
Indoleamine 2,3-Dioxygenase-1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govfrontiersin.org By depleting local tryptophan, IDO1 plays a significant role in immune suppression, making it a target for cancer immunotherapy. mdpi.com Many IDO1 inhibitors are designed as tryptophan or indole analogs that compete with the natural substrate for the enzyme's active site. nih.govacs.org Given that this compound possesses the core indole ring, it has the potential to act as an IDO1 inhibitor. Its propionic acid side chain and C3-substituent would influence its fit and interactions within the hydrophobic active site and its coordination with the heme iron. nih.gov
Pim-1 Kinase: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are implicated in cell survival and proliferation, making them attractive targets in oncology. rsc.org A number of indole-based compounds have been developed as potent Pim kinase inhibitors. nih.govnih.gov These inhibitors typically interact with the ATP-binding pocket of the kinase. For instance, derivatives of the marine alkaloid meridianin C, which features a 3-substituted indole, have shown significant Pim-1 inhibitory activity. rsc.orgresearchgate.net This suggests that the indole scaffold of this compound could serve as a foundation for binding to Pim-1, with its specific substituents determining the potency and selectivity of the inhibition.
α-Amylase: α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While there is limited direct evidence for IPA as a potent α-amylase inhibitor, various heterocyclic compounds are known to possess this activity. The potential for this compound to inhibit this enzyme would depend on its ability to interact with key catalytic residues in the enzyme's active site.
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Inhibition of COX-2 is the primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The indole ring is a core component of several potent COX-2 inhibitors, such as Indomethacin. nih.govnih.gov Furthermore, many NSAIDs are acidic compounds, often containing a propionic acid or acetic acid moiety. The combination of an indole nucleus and a propionic acid side chain in this compound makes it a plausible candidate for a COX-2 inhibitor.
Role of the Indole Propionic Acid Moiety in Molecular Recognition and Ligand Efficiency
The indole propionic acid (IPA) moiety forms the backbone of the molecule and is fundamental to its molecular recognition by biological targets. As a natural metabolite produced by gut bacteria, IPA is recognized by host systems, acting as a signaling molecule. mdpi.commdpi.com
This moiety confers several key properties:
Receptor Agonism: The IPA structure is the primary pharmacophore responsible for binding to and activating nuclear receptors like PXR and AhR. mdpi.comnih.govnih.gov Its size, shape, and electronic distribution allow it to fit within the ligand-binding pockets of these receptors, initiating downstream transcriptional events.
Hydrogen Bonding: The carboxylic acid group of the propionic acid chain can act as a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in a binding site. The indole nitrogen can also participate in hydrogen bonding.
Hydrophobic Interactions: The bicyclic indole ring provides a large, hydrophobic surface that can engage in π-π stacking and van der Waals interactions with aromatic and aliphatic residues within a protein's active site or ligand-binding domain. nih.gov
Influence of the C3-Diethylaminomethyl Group on Molecular Interaction Profiles
The substitution at the C3 position of the indole ring is a common strategy for modifying the biological activity of indole derivatives. mdpi.com The C3-diethylaminomethyl group in this compound significantly influences the molecule's properties compared to the parent IPA. This substituent is an analog of the dimethylaminomethyl group found in the natural alkaloid gramine (B1672134). mdpi.com
Key influences include:
Steric Profile: The diethylaminomethyl group is sterically bulky. This can either enhance binding by occupying a specific sub-pocket within a receptor or hinder binding by preventing the molecule from adopting an optimal conformation.
Basicity and Charge: The tertiary amine in the diethylaminomethyl group has a pKa that allows it to be protonated at physiological pH. This introduces a positive charge, which can form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a binding site. nih.gov
Conformational Flexibility: The bond between the C3 methylene (B1212753) bridge and the indole ring allows for rotational flexibility, enabling the diethylaminomethyl group to orient itself to achieve favorable interactions within a binding site.
Theoretical Frameworks for Understanding Biochemical Processes Modulated by Indole Derivatives
Understanding the complex interactions of indole derivatives at a molecular level is greatly aided by computational and theoretical methods. These frameworks provide insights into structure-activity relationships (SAR) and guide the design of new, more potent, and selective molecules. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov For this compound, docking studies could be used to model its binding to the ligand-binding domains of PXR and AhR, or the active sites of IDO1 and COX-2. Such models can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. viamedica.pl
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. This is particularly useful for understanding how the flexible diethylaminomethyl group might adapt its conformation within a binding site.
Quantum Mechanics (QM): QM calculations can be used to determine the electronic properties of the molecule, such as its electrostatic potential and orbital energies. This information is crucial for understanding its reactivity and the nature of its interactions with biological targets.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. A pharmacophore model for PXR agonists, for example, could be developed based on IPA and other known ligands to predict the activity of new derivatives like this compound. acs.org
These theoretical frameworks are indispensable for rationalizing the observed biological activities of indole derivatives and for the prospective design of novel therapeutic agents based on this versatile scaffold.
Structure Activity Relationship Sar and Design Principles for 3 3 Diethylaminaminomethyl Indol 1 Yl Propionic Acid Analogues
Systematic Modification of the N-1 Propionic Acid Side Chain and Its Impact on Compound Properties
Variations in the length of the alkyl chain of the carboxylic acid can influence lipophilicity and, consequently, membrane permeability and oral bioavailability. For instance, extending the propionic acid chain to a butyric or valeric acid chain may enhance lipophilicity, which could lead to increased cell penetration. Conversely, shortening the chain to an acetic acid moiety would increase polarity, potentially improving aqueous solubility.
The carboxylic acid group itself is a critical feature, often involved in forming key hydrogen bonds or ionic interactions with biological targets. Esterification or amidation of this group would eliminate its acidic nature, which can dramatically alter the binding mode and activity of the compound. For example, converting the carboxylic acid to a methyl ester or an amide could lead to a loss of a critical interaction with a positively charged residue in a receptor's binding pocket.
Furthermore, the introduction of conformational constraints, such as the incorporation of a double bond or a cyclic moiety within the side chain, can lock the molecule into a specific orientation. This can be advantageous if the adopted conformation is the bioactive one, leading to an increase in potency and selectivity.
| Modification of N-1 Side Chain | Rationale | Predicted Impact on Properties |
|---|---|---|
| Chain Length Variation (e.g., Acetic, Butyric acid) | Modulate lipophilicity and spacing from the indole (B1671886) core. | Alters solubility, membrane permeability, and optimal positioning in a binding site. |
| Esterification/Amidation of Carboxylic Acid | Remove the negative charge and hydrogen bonding capability. | May decrease binding affinity if an ionic interaction is crucial; could improve cell permeability. |
| Introduction of Unsaturation (e.g., acrylic acid) | Introduce conformational rigidity. | May increase potency by locking into a bioactive conformation. |
| Bioisosteric Replacement of Carboxylic Acid (e.g., Tetrazole) | Mimic the acidic properties with different steric and electronic features. | Can improve metabolic stability and oral bioavailability while maintaining key interactions. |
Exploration of Structural Variations within the C-3 Diethylaminomethyl Moiety
The C-3 position of the indole nucleus is a well-established site for substitutions that significantly influence biological activity. The diethylaminomethyl group, a common feature in many biologically active indole alkaloids like gramine (B1672134), is often a key pharmacophoric element. nih.gov Modifications to this moiety can provide valuable insights into the steric and electronic requirements of the target binding site.
Varying the alkyl substituents on the nitrogen atom can probe the steric tolerance of the binding pocket. Replacing the ethyl groups with smaller methyl groups or larger propyl or butyl groups can help to map the boundaries of the hydrophobic pocket. Furthermore, the introduction of cyclic amines, such as piperidine (B6355638) or morpholine, in place of the diethylamino group can introduce conformational rigidity and additional points of interaction.
The basicity of the nitrogen atom in the aminomethyl side chain is often crucial for forming salt bridges with acidic residues in the target protein. Altering the electronic environment of the nitrogen, for example, by incorporating electron-withdrawing groups nearby, could modulate its pKa and thereby influence the strength of this interaction at physiological pH.
The length of the methylene (B1212753) linker between the C-3 position and the amino group can also be varied. Shortening or lengthening this linker would alter the spatial relationship between the indole core and the basic nitrogen, which could be critical for optimal binding.
| Modification of C-3 Moiety | Rationale | Predicted Impact on Properties |
|---|---|---|
| Varying N-Alkyl Groups (e.g., Dimethyl, Dipropyl) | Probe steric limitations of the binding pocket. | Can enhance or decrease binding affinity depending on the size of the pocket. |
| Cyclic Amines (e.g., Piperidine, Morpholine) | Introduce conformational restriction and potential for new interactions. | May increase selectivity and potency. |
| Modification of Linker Length (e.g., Ethylaminomethyl) | Alter the distance between the indole scaffold and the basic nitrogen. | Can optimize the positioning of the amino group for key interactions. |
| Quaternization of the Nitrogen | Introduce a permanent positive charge. | May enhance ionic interactions but can also reduce membrane permeability. |
Substituent Effects on the Indole Nucleus and Their Correlation with Molecular Interactions.nih.gov
The indole nucleus itself provides a broad surface for modification, and the introduction of substituents on the benzene (B151609) ring (positions 4, 5, 6, and 7) can have a profound impact on the electronic properties of the entire molecule, as well as providing additional points of contact with the biological target.
Electron-donating groups (EDGs), such as methoxy (B1213986) or methyl groups, can increase the electron density of the indole ring system, which may enhance π-π stacking interactions with aromatic residues in the binding site. Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine, chlorine) or a nitro group, can decrease the electron density and may favor different types of interactions, such as halogen bonding or dipole-dipole interactions.
The position of the substituent is also critical. A substituent at the 5-position, for example, may interact with a different region of the binding pocket than a substituent at the 7-position. The strategic placement of substituents can be used to probe the topology of the binding site and to introduce favorable interactions that increase affinity and selectivity.
The introduction of bulky substituents can also be used to explore steric constraints within the binding pocket and may be used to orient the molecule in a specific manner to optimize other interactions.
| Indole Ring Substituent | Position | Rationale | Predicted Impact on Molecular Interactions |
|---|---|---|---|
| -OCH3 (Methoxy) | 5 or 6 | Increase electron density, potential for H-bond acceptance. | Enhanced π-π stacking, potential for hydrogen bonding with donor groups. |
| -Cl (Chloro) | 5 or 6 | Electron-withdrawing, potential for halogen bonding. | May engage in specific halogen bond interactions and alter electronic properties. |
| -F (Fluoro) | 5, 6, or 7 | Small, electron-withdrawing, can improve metabolic stability. | Can form favorable interactions and block metabolic hotspots. |
| -NO2 (Nitro) | 5 | Strongly electron-withdrawing. | Significantly alters electronic distribution, may form specific polar interactions. |
Development of Robust SAR Models for Guiding Rational Compound Design.nih.gov
To systematically process the data generated from SAR studies, quantitative structure-activity relationship (QSAR) models can be developed. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of the analogues and their biological activity.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each analogue. These descriptors can be categorized into several classes, including:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, surface area, volume, etc.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), etc.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or random forests (RF) are employed to build the QSAR model. The goal is to identify a set of descriptors that can accurately predict the biological activity of the compounds.
A well-validated QSAR model can be a powerful tool in the rational design of new compounds. It can be used to:
Predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.
Provide insights into the key molecular features that are important for activity, helping to guide the design of new analogues with improved properties.
Identify potential liabilities, such as poor solubility or high toxicity, early in the drug discovery process.
Emerging Research Avenues and Future Prospects for 3 3 Diethylaminaminomethyl Indol 1 Yl Propionic Acid Research
Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Derivative Discovery
The confluence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery pipeline. For indole derivatives, including N- and C3-substituted propionic acids, AI and machine learning (ML) offer powerful tools to accelerate the identification and optimization of new drug candidates. nih.govmdpi.com
Machine learning algorithms can be trained on vast datasets of known indole compounds and their biological activities to build predictive models. fnasjournals.com These models can then be used for large-scale virtual screening of compound libraries to identify novel hits with desired pharmacological profiles, significantly reducing the time and cost associated with traditional high-throughput screening. nih.govnih.gov For instance, naive Bayesian and recursive partitioning models have been successfully used to identify new inhibitors of indoleamine 2,3-dioxygenase (IDO), a crucial target in cancer immunotherapy. nih.gov
Furthermore, generative AI models, such as generative adversarial networks (GANs), can design entirely new indole derivatives de novo. nih.gov These models can be tailored to generate molecules with optimized properties, such as high potency, selectivity, and favorable pharmacokinetic profiles, while adhering to the structural constraints of the indole scaffold. nih.gov AI can also predict physicochemical properties, bioavailability, and potential toxicity, allowing researchers to prioritize the synthesis and testing of the most promising candidates. mdpi.com
The application of AI extends to identifying new therapeutic uses for existing compounds. By analyzing complex biological data, AI algorithms can uncover hidden relationships between drugs, targets, and diseases, paving the way for drug repositioning. mdpi.com This approach could reveal unexpected therapeutic applications for 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid and its analogues.
Table 1: Applications of AI and Machine Learning in Indole Derivative Research
| Application Area | AI/ML Technique | Potential Impact on Indole Derivative Discovery |
|---|---|---|
| Virtual Screening | Supervised Learning (e.g., Random Forest, Support Vector Machines) | Rapidly identifies potential hit compounds from large virtual libraries, prioritizing experimental testing. fnasjournals.com |
| Bioactivity Prediction | Deep Neural Networks, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Predicts the biological activity and properties of novel indole derivatives from their chemical structures. cas.org |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generates novel indole scaffolds with optimized therapeutic properties. nih.gov |
| Target Identification | Graph Convolutional Networks, Analysis of genomic and proteomic data | Identifies and validates new biological targets for indole compounds. mdpi.comfnasjournals.com |
| Drug Repurposing | Natural Language Processing, Pattern Recognition in biomedical data | Discovers new therapeutic indications for existing indole derivatives. mdpi.com |
Exploration of Novel Target Classes for N- and C3-Substituted Indole Propionic Acid Derivatives
The structural versatility of the indole scaffold allows for interaction with a wide range of biological targets. While indole derivatives are known to target established players in disease, ongoing research is uncovering novel target classes that hold promise for therapeutic intervention.
The substitution pattern of this compound, with functional groups at both the nitrogen and the C3 position, is particularly significant. The C3 side chain is a common feature in biologically active indoles, while the N1-propionic acid moiety can be crucial for modulating physicochemical properties and interacting with specific binding pockets.
Future research will likely focus on targets beyond the traditional G-protein coupled receptors and ion channels. These may include:
Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important cancer targets. The indole scaffold can be adapted to inhibit these enzymes.
Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant PPIs. The design of indole derivatives that can disrupt these interactions is a challenging but promising frontier. For example, targeting the interaction between p53 and MDM2 is a key strategy in oncology.
Metabolic Enzymes: Altered cellular metabolism is a hallmark of many diseases, including cancer and metabolic syndrome. Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, is a validated target for indole-based inhibitors in immunotherapy. nih.gov
Gut Microbiota-Related Targets: Metabolites produced by the gut microbiota, such as indole-3-propionic acid (IPA), play a crucial role in host health, influencing gut barrier function and inflammation. nih.govnih.gov Synthetic derivatives could be designed to mimic or modulate the activity of these metabolites, targeting receptors like the aryl hydrocarbon receptor (AHR) or the pregnane (B1235032) X receptor (PXR) to treat inflammatory bowel disease or other conditions linked to gut dysbiosis. nih.govnih.gov
Polypharmacology: A single drug acting on multiple targets can offer enhanced efficacy and a reduced likelihood of drug resistance. The indole scaffold is well-suited for the development of polypharmacological agents. mdpi.com For example, a single indole derivative could be designed to inhibit both protein kinases and topoisomerases in cancer therapy. mdpi.com
Table 2: Potential Novel Target Classes for N- and C3-Substituted Indole Propionic Acids
| Target Class | Example(s) | Therapeutic Area | Rationale |
|---|---|---|---|
| Epigenetic Enzymes | Histone Deacetylases (HDACs), SETD2 | Cancer | The indole scaffold can serve as a template for designing inhibitors that modulate gene expression in cancer cells. researchgate.net |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO), Cystathionine γ-lyase | Cancer, Infectious Diseases | Targeting key metabolic pathways that are dysregulated in disease or essential for pathogens. nih.govmdpi.com |
| Microbiota-Modulated Receptors | Pregnane X Receptor (PXR), Aryl Hydrocarbon Receptor (AHR) | Inflammatory Bowel Disease, Metabolic Disorders | Synthetic derivatives can mimic the effects of beneficial microbial metabolites like Indole-3-propionic acid. nih.gov |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Cancer | Designing indole molecules to fit into the interface of interacting proteins to disrupt disease-related signaling. |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Allergy, Inflammation, Cancer | Modulating the activity of nuclear receptors that control inflammation and cell differentiation. mdpi.com |
Advancements in Sustainable and Scalable Synthetic Methodologies for Complex Indole Scaffolds
The translation of a promising indole derivative from a laboratory curiosity to a viable therapeutic candidate depends on the ability to produce it efficiently, cost-effectively, and in large quantities. Therefore, advancements in synthetic methodology are critical. The focus is increasingly on "green" and sustainable chemistry principles, which aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net
For complex indole scaffolds like this compound, which requires functionalization at multiple positions, traditional multi-step syntheses can be inefficient. Modern approaches that offer significant advantages include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the assembly of complex molecules from three or more starting materials in a single step. rsc.org This approach significantly increases efficiency and reduces waste. Recent innovations have led to the development of two-step MCR-based methods for creating the indole core under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgrsc.org
Catalysis: The use of novel catalysts is central to modern organic synthesis. This includes the development of recyclable catalysts, such as iron-containing ionic liquids, which can be easily separated from the reaction mixture and reused. researchgate.net Palladium-catalyzed reactions have also been employed in elegant cascade processes to construct the tetracyclic skeleton of indole alkaloids in a single operation. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and pressure, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Biocatalysis: The use of enzymes to perform specific chemical transformations can offer unparalleled selectivity under mild, environmentally friendly conditions.
These advanced synthetic strategies are not only more environmentally responsible but also enable the rapid generation of diverse libraries of indole derivatives for biological screening. The ability to easily scale up the synthesis of a lead compound is a crucial consideration for its future development. researchgate.netrsc.org
Table 3: Comparison of Synthetic Methodologies for Indole Scaffolds
| Methodology | Traditional Synthesis | Sustainable/Advanced Synthesis |
|---|---|---|
| Starting Materials | Often requires pre-functionalized and expensive starting materials. | Utilizes simple, inexpensive, and broadly available building blocks (e.g., anilines, glyoxal). rsc.org |
| Reaction Conditions | Frequently involves harsh conditions, such as high temperatures and strong bases. rsc.org | Employs mild and benign conditions, often at room temperature. rsc.orgrsc.org |
| Catalysts | May use stoichiometric amounts of reagents or expensive and toxic heavy metal catalysts. | Utilizes catalytic amounts of reagents, avoids metal catalysts, or employs recyclable catalysts. rsc.orgresearchgate.net |
| Solvents | Often relies on volatile and hazardous organic solvents. | Prefers greener solvents like ethanol or water. researchgate.netrsc.org |
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., pressure, mixing speed) using ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
